molecular formula C18H22N4O5S B3309774 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine CAS No. 943104-46-9

1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine

Cat. No.: B3309774
CAS No.: 943104-46-9
M. Wt: 406.5 g/mol
InChI Key: ZDAVLYVPLWULIY-UHFFFAOYSA-N
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Description

1-{[3,5-Dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a 2-nitrobenzoyl group at position 1, and a sulfonyl-linked 4-methylpiperidine moiety at position 3. Its molecular formula is C₂₀H₂₃N₅O₅S, with a molecular weight of 453.5 g/mol.

Properties

IUPAC Name

[3,5-dimethyl-4-(4-methylpiperidin-1-yl)sulfonylpyrazol-1-yl]-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O5S/c1-12-8-10-20(11-9-12)28(26,27)17-13(2)19-21(14(17)3)18(23)15-6-4-5-7-16(15)22(24)25/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAVLYVPLWULIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=C(N(N=C2C)C(=O)C3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine can be carried out through multiple steps involving several specific reagents and conditions:

  • Formation of Pyrazole Core: : The synthesis begins with the preparation of the pyrazole core. Starting from 3,5-dimethylpyrazole, nitration is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

  • Benzoylation: : The nitrated pyrazole then undergoes benzoylation with 2-nitrobenzoyl chloride in the presence of a base like pyridine to yield the intermediate benzoyl pyrazole.

  • Sulfonylation: : The benzoyl pyrazole intermediate is subjected to sulfonylation with sulfonyl chloride in an aprotic solvent like dichloromethane under basic conditions to attach the sulfonyl group.

  • Piperidine Introduction: : The final step involves the reaction of the sulfonyl pyrazole intermediate with 4-methylpiperidine. This can be achieved through a nucleophilic substitution reaction in the presence of a base like triethylamine, completing the synthesis of the target compound.

Industrial Production Methods

In an industrial setting, the synthesis may be optimized for scale and yield, often involving automated processes and continuous flow chemistry to ensure consistency and efficiency. The reactions can be carried out in large reactors with precise control over temperature, pH, and reaction times.

Chemical Reactions Analysis

Types of Reactions It Undergoes

1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine can undergo several types of reactions, including:

  • Oxidation: : The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.

  • Reduction: : Reducing agents such as lithium aluminum hydride can further transform the nitro group into other functional groups.

Common Reagents and Conditions Used

  • Oxidation: : Use of oxidizing agents like potassium permanganate under controlled conditions.

  • Reduction: : Catalytic hydrogenation with palladium on carbon or use of metal hydrides.

  • Substitution: : Nucleophilic reagents under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include derivatives with altered functional groups, which can be further tailored for specific applications in research or industrial processes.

Scientific Research Applications

Chemistry

In chemistry, this compound is a valuable intermediate for synthesizing more complex molecules, serving as a building block for drug development and materials science.

Biology

In biological studies, it can be used to investigate the interactions of sulfonamide groups with various biological targets, providing insights into enzyme inhibition and protein binding.

Medicine

Medically, it holds potential as a precursor for developing new pharmaceuticals, especially those targeting conditions that can be influenced by sulfonamide or pyrazole derivatives.

Industry

Industrially, it can be used in the production of specialty chemicals, agrochemicals, and dyes, leveraging its unique structural properties for specific functional applications.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The nitro group, pyrazole ring, and sulfonamide linkage provide multiple points of interaction:

  • Enzyme Inhibition: : The sulfonamide group can mimic the structure of enzyme substrates, leading to competitive inhibition.

  • Receptor Binding: : The pyrazole ring can participate in aromatic interactions with receptor sites, influencing signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Pyrazole Derivatives
Compound Name Substituents Key Structural Differences Biological Activity
1-{[3,5-Dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine 3,5-dimethyl; 2-nitrobenzoyl; sulfonyl-4-methylpiperidine Reference compound No direct activity data; inferred potential for antimicrobial use based on analogs
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one (Compound 4) 3,5-dimethyl; 4-nitrophenyl; acetyl 4-nitrophenyl vs. 2-nitrobenzoyl; acetyl vs. sulfonyl-piperidine Intermediate in synthesizing 1,3,4-thiadiazoles; no standalone activity reported
4-{[3,5-Dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine 3,5-dimethyl; 2-nitrobenzoyl; sulfonyl-morpholine Morpholine vs. 4-methylpiperidine Structurally analogous; morpholine may alter solubility and target interaction compared to piperidine

Key Observations :

  • Sulfonyl-Linked Moieties : The sulfonyl-piperidine group enhances polarity and bioavailability compared to acetyl or morpholine derivatives. Piperidine’s basic nitrogen could facilitate interactions with biological membranes or enzymes .
1,3,4-Thiadiazole Derivatives

Synthesized analogs from compound 4 (e.g., 13a–13d) incorporate 1,3,4-thiadiazole rings linked to the pyrazole core. These derivatives exhibit notable antimicrobial activity:

Compound Structure Activity Against B. mycoides (Gram-positive) Activity Against E. coli (Gram-negative)
13a Pyrazolylthiadiazole with diphenyl substituents MIC: 8 µg/mL (superior to control) MIC: 64 µg/mL
14 Unspecified thiadiazole derivative MIC: 4 µg/mL (exceeds positive control) MIC: 32 µg/mL

Comparison with Target Compound :

  • The target compound lacks the thiadiazole ring but shares the pyrazole core. Thiadiazole derivatives show potent gram-positive activity, suggesting that the sulfonyl-piperidine group in the target compound might similarly enhance gram-positive targeting if optimized .
Toxicological Profiles of Pyrazole Analogs

Compounds like S6821 and S7958 (bitter-modifying flavor agents) feature pyrazole cores with isoxazolylmethyl and imidazolidinedione groups.

Implications for Target Compound :

    Biological Activity

    1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine is a complex compound that integrates a pyrazole ring with sulfonamide and piperidine functionalities. Its unique structure suggests potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative analysis with similar compounds.

    Chemical Structure and Properties

    The compound can be described by the following structural formula:

    • IUPAC Name : 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine
    • Molecular Formula : C18H22N4O5S
    • Molecular Weight : 406.45 g/mol

    The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

    • Enzyme Inhibition : The sulfonamide group mimics enzyme substrates, leading to competitive inhibition. This is particularly relevant in the context of enzymes involved in metabolic pathways.
    • Receptor Binding : The pyrazole ring can engage in aromatic interactions with receptor sites, influencing signal transduction pathways.

    1. Antibacterial Activity

    The antibacterial potential of sulfonamide derivatives has been well-documented. In studies involving similar compounds, moderate to strong antibacterial activity was observed against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial folic acid synthesis.

    2. Enzyme Inhibition

    Research indicates that compounds with similar structures exhibit significant inhibition of enzymes such as acetylcholinesterase (AChE) and urease. For instance, some derivatives demonstrated IC50 values as low as 0.63 µM against AChE . This suggests potential applications in treating conditions like Alzheimer's disease.

    4. Hypoglycemic Effects

    Piperidine derivatives are known for their role in glucose metabolism regulation. Compounds similar to the target compound have been shown to influence insulin sensitivity and glucose uptake .

    Comparative Analysis with Similar Compounds

    Compound NameStructureBiological Activity
    Sulfonamide AStructure AAntibacterial, AChE inhibitor
    Sulfonamide BStructure BAnticancer, hypoglycemic
    Target CompoundTarget StructureAntibacterial, enzyme inhibitor

    Case Studies

    Several studies have evaluated the biological activity of piperidine and pyrazole derivatives:

    • Study on Enzyme Inhibition : A series of piperidine derivatives were synthesized and tested for their inhibitory effects on AChE and urease. The results indicated that modifications in the sulfonamide group significantly enhanced inhibitory potency .
    • Antibacterial Screening : Compounds structurally similar to the target compound were screened against multiple bacterial strains, revealing a pattern of moderate to strong activity against Gram-positive bacteria .
    • In Silico Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to target enzymes and receptors, providing insights into their potential therapeutic applications .

    Q & A

    Basic Research Questions

    Q. What are the critical steps for synthesizing 1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine with high purity?

    • Methodological Answer : Synthesis typically involves sulfonylation of a pyrazole intermediate followed by coupling with 4-methylpiperidine. Key steps include:

    • Sulfonylation : Reacting 3,5-dimethyl-1H-pyrazole-4-sulfonic acid (or its derivatives) with chlorinating agents (e.g., SOCl₂) to generate the sulfonyl chloride intermediate .
    • Nitrobenzoylation : Introducing the 2-nitrobenzoyl group via nucleophilic acyl substitution under anhydrous conditions .
    • Purification : Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) and recrystallization (solvent: ethanol/water) to isolate the final compound. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

    Q. How can spectroscopic techniques confirm the structural integrity of this compound?

    • Methodological Answer :

    • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra for characteristic peaks:
    • Pyrazole protons at δ 6.2–6.8 ppm.
    • Piperidine methyl group at δ 1.2–1.4 ppm.
    • Sulfonyl and nitro groups induce deshielding in adjacent protons .
    • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~380–400 Da).
    • X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning .

    Advanced Research Questions

    Q. How can experimental design (DoE) optimize reaction yield and selectivity for this compound?

    • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary parameters:

    • Factors : Temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2.5 for sulfonyl chloride:piperidine).
    • Response Variables : Yield (gravimetric analysis), purity (HPLC area %).
    • Statistical Analysis : Use factorial design to identify interactions (e.g., temperature-solvent effects) and response surface methodology (RSM) to pinpoint optimal conditions . Reference reaction fundamentals (e.g., RDF2050112) for reactor design considerations .

    Q. How can contradictory pharmacological data (e.g., varying IC₅₀ values) be resolved for this compound?

    • Methodological Answer :

    • Assay Validation : Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
    • Stereochemical Analysis : Verify enantiomeric purity via chiral HPLC; unintended racemization during synthesis may alter bioactivity .
    • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to compare binding modes across receptor isoforms. Discrepancies may arise from isoform-specific interactions .

    Q. What computational strategies predict the reactivity of intermediates in the synthesis pathway?

    • Methodological Answer :

    • Quantum Chemical Calculations : Employ DFT (B3LYP/6-31G*) to model transition states during sulfonylation and nitrobenzoylation. Identify rate-limiting steps (e.g., sulfonyl chloride formation) .
    • Reaction Path Search : Use artificial force-induced reaction (AFIR) methods to explore alternative pathways, such as direct coupling of pre-functionalized pyrazole and piperidine .

    Data Contradiction and Validation

    Q. How should researchers address discrepancies in reported solubility or stability profiles?

    • Methodological Answer :

    • Controlled Replication : Repeat experiments under standardized conditions (pH 7.4 buffer, 25°C).
    • Stress Testing : Expose the compound to oxidative (H₂O₂), thermal (40–80°C), and photolytic (UV light) conditions to assess degradation pathways .
    • Analytical Cross-Check : Compare results across labs using validated reference standards (e.g., USP/PhEur guidelines) .

    Tables for Key Data

    Property Value Method Reference
    Molecular Weight379.42 g/molESI-MS
    Melting Point158–162°CDifferential Scanning Calorimetry
    LogP (Predicted)2.8 ± 0.3HPLC Retention Time
    Aqueous Solubility (25°C)0.12 mg/mLShake-Flask Method

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine
    Reactant of Route 2
    Reactant of Route 2
    1-{[3,5-dimethyl-1-(2-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}-4-methylpiperidine

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